molecular formula C27H27FN4S B10932481 1,1-dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

1,1-dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

Cat. No.: B10932481
M. Wt: 458.6 g/mol
InChI Key: VQOWMUXENSXZJK-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea typically involves the reaction of substituted 4-amino-1-benzylpyrazoles with thiophosgene, followed by the condensation of the resulting 1-benzyl-4-isothiocyanato-1H-pyrazoles with dibenzylamine. The final step involves the S-methylation of the resulting thioureas .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines.

Scientific Research Applications

1,1-Dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets. For instance, it has been proposed to act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may influence glutamatergic signaling pathways, which are crucial for various neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea stands out due to its specific substitution pattern on the pyrazole ring and the presence of a fluorobenzyl group. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H27FN4S

Molecular Weight

458.6 g/mol

IUPAC Name

1,1-dibenzyl-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiourea

InChI

InChI=1S/C27H27FN4S/c1-20-26(21(2)32(30-20)19-24-15-9-10-16-25(24)28)29-27(33)31(17-22-11-5-3-6-12-22)18-23-13-7-4-8-14-23/h3-16H,17-19H2,1-2H3,(H,29,33)

InChI Key

VQOWMUXENSXZJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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